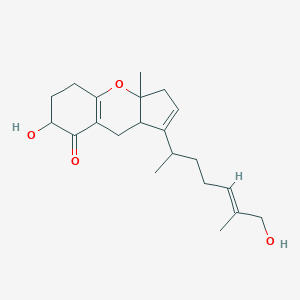

2-(4-クロロ-2-メトキシフェニル)酢酸

概要

説明

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Chloro-2-methoxyphenyl)acetic acid often involves regioselective halogenation and the use of bromine or chlorination agents in acetic acid, yielding high product purity and specificity. For instance, the synthesis of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was achieved through regioselective bromination, indicating that similar methodologies could be applicable for synthesizing 2-(4-Chloro-2-methoxyphenyl)acetic acid with an emphasis on controlling regiochemistry and the electronic effects of substituents (Guzei, Gunderson, & Hill, 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(4-Chloro-2-methoxyphenyl)acetic acid reveals significant insights into the spatial arrangement and electronic environment of such molecules. For example, in the structure of (3-Methoxyphenyl)acetic acid, dimers are formed in the crystalline state via O—H⋯O hydrogen bonds, suggesting that similar hydrogen-bonding patterns may exist in 2-(4-Chloro-2-methoxyphenyl)acetic acid, contributing to its solid-state behavior and potentially affecting its reactivity and solubility (Choudhury & Row, 2002).

Chemical Reactions and Properties

Chemical reactivity studies on derivatives of 2-(4-Chloro-2-methoxyphenyl)acetic acid indicate a broad range of possible reactions, including acylation and cyclization, which can lead to a diverse array of functionalized compounds. For instance, acylation of amines with related acyl chlorides has been demonstrated, offering pathways to new amides and heterocyclic compounds, which could also apply to 2-(4-Chloro-2-methoxyphenyl)acetic acid derivatives (Arutjunyan et al., 2013).

科学的研究の応用

生物活性分子の合成

2-(4-クロロ-2-メトキシフェニル)酢酸: は、様々な生物活性分子の合成における前駆体として役立ちます。 その構造は、抗酸化および抗菌特性を持つ可能性のある化合物の生成につながる可能性のある修飾を受けやすいです . 研究者は、この化合物を用いてイミダゾール誘導体を合成し、それを様々な微生物株に対する有効性について試験しています。

金属錯体の開発

この化合物は、配位子として作用することができるため、Co(II)、Ni(II)、Cu(II)、Mn(II)、およびZn(II)などの遷移金属との金属錯体を形成することができます . これらの錯体は、分光法および分析手法を用いて、その構造特性について研究することができます。また、これらは抗菌活性についても評価され、多くの場合、配位子単独の場合と比較して抗菌活性は向上しています。

作用機序

Target of Action

It is structurally similar to 2-(4-methoxyphenyl)acetic acid, which is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between non-small cell lung carcinoma (nsclc) and healthy controls .

Biochemical Pathways

It is structurally similar to 4-chloro-2-methylphenoxyacetic acid (mpca), a herbicide, which has been studied for its degradation mechanisms .

Result of Action

Its structural analog, 2-(4-methoxyphenyl)acetic acid, is known to have high sensitivity and specificity value as a biomarker for discriminating between nsclc and healthy controls .

特性

IUPAC Name |

2-(4-chloro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJIWCMQVOEXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289437 | |

| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170737-95-8 | |

| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170737-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

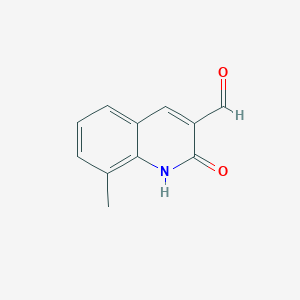

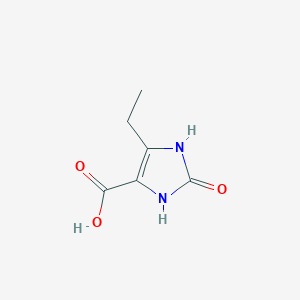

![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)

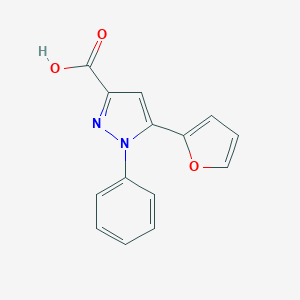

![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)

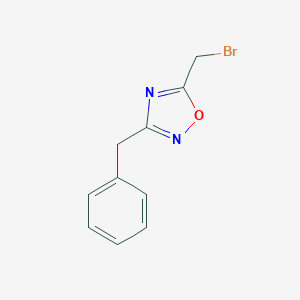

![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)

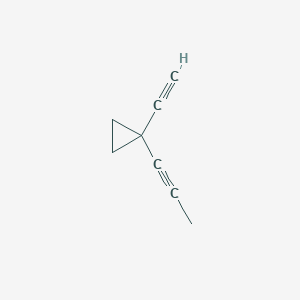

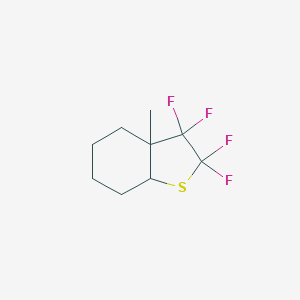

![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)